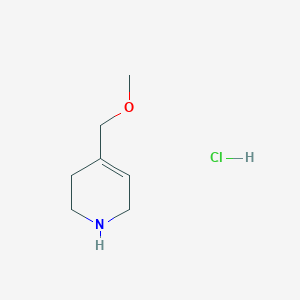

4-(Methoxymethyl)-1,2,3,6-tetrahydropyridine hydrochloride

Description

Properties

IUPAC Name |

4-(methoxymethyl)-1,2,3,6-tetrahydropyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c1-9-6-7-2-4-8-5-3-7;/h2,8H,3-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBECZQGBKJHTHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803582-40-2 | |

| Record name | 4-(methoxymethyl)-1,2,3,6-tetrahydropyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Method Overview:

This approach involves starting from substituted pyridine derivatives, which are reduced to the tetrahydropyridine core, followed by introduction of the methoxymethyl group and salt formation.

- Preparation of the tetrahydropyridine core:

Pyridine derivatives, such as 4-bromo-1,2,3,6-tetrahydropyridine, are synthesized via halogenation or reduction of pyridine rings, often employing catalytic hydrogenation or chemical reduction methods.

Introduction of the methoxymethyl group:

The methoxymethyl moiety is introduced through nucleophilic substitution reactions using chloromethyl methyl ether or similar reagents, often under basic conditions.Salt formation:

The free base is reacted with hydrochloric acid in solvents like dioxane or ethanol to yield the hydrochloride salt.

- A patent describes a process where 4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine is synthesized from a protected intermediate, followed by deprotection and salt formation, achieving yields of approximately 93% under mild conditions (reaction with HCl in dioxane at 20°C for 3 hours).

Multi-step Synthesis from Piperidine Derivatives

Method Overview:

This method utilizes piperidine derivatives as starting materials, which are oxidized or halogenated to form tetrahydropyridine intermediates, then functionalized with methoxymethyl groups.

- Preparation of intermediates:

Starting from N-protected piperidines, halogenation (e.g., with N-bromosuccinimide) introduces reactive halogens at specific positions.

Methoxymethyl group installation:

The halogenated intermediates are reacted with chloromethyl methyl ether or similar reagents under basic conditions, often with phase-transfer catalysis or in inert atmospheres, to attach the methoxymethyl group.Hydrochloride salt formation:

The free base is treated with HCl in solvents like ethanol or dioxane, yielding the hydrochloride salt with high purity.

- A patent details the synthesis involving halogenation followed by nucleophilic substitution, with yields around 90%, and purification via crystallization or chromatography.

Use of Protective Groups and Oxidative/Reductive Strategies

Method Overview:

This approach involves protecting amino groups, oxidizing or reducing pyridine rings, and then introducing the methoxymethyl group.

- Protection of amino groups:

Using tert-butoxycarbonyl (Boc) or benzyl groups to protect nitrogen centers during multi-step reactions.

Ring modification:

Oxidation or reduction steps modify the pyridine ring to the tetrahydropyridine structure, often employing reagents like sodium borohydride or catalytic hydrogenation.Methoxymethyl group installation:

The protected intermediate is reacted with chloromethyl methyl ether or similar reagents under basic conditions to attach the methoxymethyl group selectively.Salt formation:

The final step involves treatment with HCl in suitable solvents to produce the hydrochloride salt.

- A synthesis route employs methylation and protection strategies, followed by salt formation, achieving yields of approximately 93%.

Summary of Key Reaction Conditions and Data

| Method | Starting Material | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Direct functionalization | Pyridine derivatives | Chloromethyl methyl ether, HCl | Room temperature, 3 hours | ~93% | Mild conditions, high yield |

| Halogenation & substitution | Piperidine derivatives | N-bromosuccinimide, chloromethyl methyl ether | Reflux, inert atmosphere | ~90% | Requires halogenation step |

| Protection & oxidation | Protected piperidines | NaBH4, Boc-Cl, chloromethyl methyl ether | Variable, controlled | ~93% | Multi-step, high purity |

Research Findings and Considerations

Efficiency:

The methods involving direct functionalization with chloromethyl methyl ether in the presence of HCl in dioxane are notably efficient, with yields exceeding 90% and straightforward purification.Safety & Environmental Aspects:

Reagents such as chloromethyl methyl ether are hazardous; thus, alternative safer reagents or conditions are under investigation.Scalability:

The processes described are amenable to scale-up, especially those employing mild conditions and readily available reagents.Purity & Characterization: The final compounds are characterized via LC-MS, melting point analysis, and NMR spectroscopy, confirming structural integrity and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Methoxymethyl)-1,2,3,6-tetrahydropyridine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated tetrahydropyridine derivatives.

Scientific Research Applications

Neuropharmacology

4-(Methoxymethyl)-1,2,3,6-tetrahydropyridine hydrochloride has been studied for its potential neuroprotective effects. It is structurally related to tetrahydropyridines known to influence dopaminergic pathways. Research indicates that derivatives of tetrahydropyridines may act as dopamine receptor agonists or antagonists, which are crucial in the treatment of neurological disorders such as Parkinson's disease and schizophrenia .

Medicinal Chemistry

The compound serves as a precursor in the synthesis of various pharmacologically active agents. Its ability to undergo diverse chemical transformations allows it to be used in the development of new drugs targeting multiple pathways. For instance, it has been utilized in the synthesis of intermediates for drugs like Upacatinib, an inhibitor used in the treatment of autoimmune diseases .

Synthesis of Chiral Compounds

The compound is also significant in asymmetric synthesis processes. Its reactivity can be harnessed to produce chiral intermediates necessary for the pharmaceutical industry. Research has demonstrated successful methodologies employing this compound in enantioselective reactions that yield high purity products essential for drug development .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective properties of tetrahydropyridine derivatives on dopaminergic neurons exposed to neurotoxins. The results indicated that compounds similar to this compound could mitigate neuronal death and preserve dopaminergic function in animal models .

Case Study 2: Synthesis and Application in Drug Development

In a synthetic route for Upacatinib intermediates, researchers demonstrated that this compound could be effectively converted into key intermediates through cyclization reactions. This method showcased the compound's utility in producing high-yield drug precursors with minimal byproducts .

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below summarizes key structural and molecular differences between the target compound and its analogs:

Key Research Findings

- MPTP and Neurodegeneration : MPTP’s mechanism involves conversion to MPP+, which inhibits mitochondrial complex I, causing oxidative stress . Substitution with methoxymethyl may block this bioactivation pathway.

- Paroxetine Impurities : Fluorophenyl-substituted tetrahydropyridines (e.g., USP Related Compound C) highlight the impact of electron-withdrawing groups on metabolic stability and impurity profiling .

- Synthetic Utility: Bromo- and boronate-substituted derivatives are pivotal in constructing complex molecules via organometallic reactions .

Biological Activity

4-(Methoxymethyl)-1,2,3,6-tetrahydropyridine hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and its interactions with various biological targets. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- IUPAC Name: this compound

- Molecular Formula: C8H12ClN

- CAS Number: 1803582-40-2

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It is hypothesized to act as a modulator of monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters such as dopamine and serotonin.

Interaction with MAO

Research indicates that similar tetrahydropyridine derivatives can inhibit MAO-A and MAO-B activities. For instance, compounds like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) have shown significant interactions with these enzymes leading to neurotoxic effects due to the accumulation of toxic metabolites such as MPP+ (1-methyl-4-phenylpyridinium) . The exact inhibitory effects of this compound on MAO require further investigation.

Cytotoxicity Studies

A study examining related tetrahydropyridine compounds demonstrated that structural modifications can significantly influence cytotoxicity against cancer cell lines. For example, derivatives with specific substituents showed varying degrees of growth inhibition in human tumor cell lines . While specific data on this compound is limited, it is essential to explore its structural analogs for insights into potential cytotoxic effects.

Neuroprotective Effects

Preliminary findings suggest that compounds within the tetrahydropyridine class may exhibit neuroprotective properties by modulating dopaminergic signaling pathways. This is particularly relevant in the context of neurodegenerative diseases where dopaminergic neuron survival is critical .

Case Studies

These studies indicate that structural modifications in tetrahydropyridines can lead to significant variations in biological activity and toxicity profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Methoxymethyl)-1,2,3,6-tetrahydropyridine hydrochloride, and how can purity be optimized?

- Methodology : A common approach involves reductive amination of substituted pyridine precursors followed by hydrochlorination. For example, analogs like tetrahydrothieno[2,3-c]pyridine hydrochloride are synthesized via acid-catalyzed deprotection of tert-butoxycarbonyl (Boc)-protected intermediates in methanol with HCl . To optimize purity, use gradient recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) and monitor by reverse-phase HPLC with UV detection (210–254 nm) .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodology : Employ a combination of:

- 1H/13C NMR : To verify methoxymethyl (-CH2OCH3) and tetrahydropyridine ring protons (δ 2.5–3.5 ppm for CH2 groups adjacent to nitrogen) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 174.1 for the free base) and isotopic patterns consistent with Cl⁻ .

- Elemental Analysis : Ensure C, H, N, and Cl percentages align with theoretical values (e.g., Cl content ~16.5% for hydrochloride salts) .

Q. What solvents are optimal for solubility studies of this compound?

- Methodology : Test solubility in:

| Solvent | Polarity | Observed Solubility (mg/mL) |

|---|---|---|

| Water | High | >50 (pH-dependent) |

| Methanol | Moderate | 20–30 |

| DCM | Low | <5 |

| Solubility in aqueous buffers (pH 4–7) should be prioritized for biological assays . |

Advanced Research Questions

Q. How do reaction conditions (e.g., temperature, catalysts) influence stereochemical outcomes during synthesis?

- Methodology : The tetrahydropyridine ring’s conformation is sensitive to reaction kinetics. For example, using chiral auxiliaries (e.g., (R)-BINOL) during reductive amination can bias chair/boat conformations. Monitor diastereomeric ratios via chiral HPLC (e.g., Chiralpak AD-H column) and optimize temperature (0–25°C) to minimize epimerization . Contradictions in literature data often arise from insufficient quenching of reactive intermediates—validate results under inert atmospheres .

Q. What stability challenges arise in long-term storage, and how can degradation products be identified?

- Methodology : Hydrolysis of the methoxymethyl group under acidic or humid conditions generates formaldehyde and 1,2,3,6-tetrahydropyridine byproducts. Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with LC-MS can identify degradation pathways. Use ion-pair chromatography (e.g., heptafluorobutyric acid as an ion-pair reagent) to resolve polar degradants .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., receptor binding vs. functional assays)?

- Methodology : Discrepancies may stem from off-target effects or assay-specific conditions (e.g., buffer ionic strength). For receptor-binding studies (e.g., dopamine or serotonin receptors):

- Perform radioligand displacement assays (IC50) with [3H]-spiperone.

- Validate functional activity via cAMP accumulation or calcium flux assays in transfected HEK293 cells.

Cross-reference data with structurally related compounds (e.g., 1-methyl-4-phenyltetrahydropyridine analogs) to contextualize potency .

Q. What in vitro models are suitable for evaluating neuropharmacological effects?

- Methodology : Prioritize:

- Primary neuronal cultures : Assess neurotoxicity via MTT assay and glutamate receptor modulation.

- SH-SY5Y cells : Study dopaminergic signaling pathways (e.g., tyrosine hydroxylase activity).

- Microsomal stability : Use liver microsomes to predict metabolic clearance (CYP450 isoforms 2D6/3A4) .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route?

- Root Causes :

- Impurity profiles : Residual solvents (e.g., methanol) in intermediates can suppress crystallization.

- Catalyst purity : Trace metals in Pd/C or Raney Ni affect hydrogenation efficiency.

Methodological Best Practices

- Quality Control : Adhere to pharmacopeial guidelines (e.g., USP-NF) for residual solvent analysis (GC-MS) and heavy metal testing (ICP-MS) .

- Data Reproducibility : Share raw spectral data (NMR, HRMS) in supplementary materials and use Open Science Framework (OSF) for protocol transparency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.